molecular formula C15H14O3 B8193807 2-Ethoxy-[1,1'-biphenyl]-4-carboxylic acid

2-Ethoxy-[1,1'-biphenyl]-4-carboxylic acid

Cat. No.: B8193807
M. Wt: 242.27 g/mol
InChI Key: OHQWQSSYYKZKOJ-UHFFFAOYSA-N
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Description

2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids This compound is characterized by the presence of an ethoxy group attached to the biphenyl structure, which consists of two benzene rings connected by a single bond The carboxylic acid group is located at the 4-position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where an ethoxy group is introduced to the biphenyl structure. The reaction typically involves the use of ethyl iodide and a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of 2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments

Mechanism of Action

The mechanism of action of 2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The ethoxy group and carboxylic acid group play crucial roles in binding to the active sites of target enzymes, stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-[1,1’-biphenyl]-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the ethoxy group and the carboxylic acid group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

3-ethoxy-4-phenylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-14-10-12(15(16)17)8-9-13(14)11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQWQSSYYKZKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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